Fosaprepitant - 172673-20-0

Fosaprepitant

Catalog Number: EVT-268648
CAS Number: 172673-20-0
Molecular Formula: C23H22F7N4O6P
Molecular Weight: 614.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fosaprepitant dimeglumine is a water-soluble, phosphorylated prodrug of Aprepitant [, ]. Classified as a substance P/neurokinin 1 (NK1) receptor antagonist [], it is administered intravenously and rapidly converted to Aprepitant in the body [, , , ]. This rapid conversion allows it to serve as an effective alternative to oral Aprepitant for specific research purposes [, , ].

Aprepitant

  • Compound Description: Aprepitant is a selective, high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors. [, , , , , , , , , , , , , , , , , , , , , , ] It is used to prevent acute and delayed chemotherapy-induced nausea and vomiting (CINV) in patients receiving highly or moderately emetogenic chemotherapy. [, , , , , , , , , , , , , , , , , , , , , , ] Aprepitant is also used for the prevention of postoperative nausea and vomiting (PONV). [, , ]
  • Relevance: Aprepitant is the active metabolite of fosaprepitant. [, , , , , , , , , , , , , , , , , , , , , , ] Fosaprepitant is rapidly converted to aprepitant in the body after intravenous administration. [, , , , , , , , , , , , , , , , , , , , , , ] Due to the rapid conversion, fosaprepitant and aprepitant exhibit similar antiemetic effects. [, , , , , , , , , , , , , , , , , , , , , , ]

Dexamethasone

  • Compound Description: Dexamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. [, , , , , , , , , , , , , , ] It is commonly used as an antiemetic in combination with other agents, including fosaprepitant, for the prevention of CINV. [, , , , , , , , , , , , , , ] Dexamethasone is also used in the management of PONV. [, ]
  • Relevance: Dexamethasone is often co-administered with fosaprepitant in antiemetic regimens for both CINV and PONV. [, , , , , , , , , , , , , , ] This combination therapy enhances the overall antiemetic efficacy compared to either agent alone. [, , , , , , , , , , , , , , ]

Ondansetron

  • Compound Description: Ondansetron is a selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist with potent antiemetic properties. [, , , , , , , , , , , , , , , ] It is widely used in the prevention of both acute and delayed CINV. [, , , , , , , , , , , , , , , ] Ondansetron is also used in the management of PONV. [, ]
  • Relevance: Similar to dexamethasone, ondansetron is frequently administered in combination with fosaprepitant to provide comprehensive antiemetic coverage for CINV and PONV. [, , , , , , , , , , , , , , , ] This combination is based on the synergistic effect of targeting different pathways involved in nausea and vomiting. [, , , , , , , , , , , , , , , ]

Granisetron

  • Compound Description: Granisetron is another selective 5-HT3 receptor antagonist with antiemetic properties comparable to ondansetron. [, , , , , , , , , , , ] It is commonly used for the prevention of CINV, particularly in patients receiving highly emetogenic chemotherapy. [, , , , , , , , , , , ] Granisetron is also employed in the management of PONV. []
  • Relevance: Granisetron represents an alternative 5-HT3 receptor antagonist that can be used in combination with fosaprepitant for CINV and PONV prophylaxis. [, , , , , , , , , , , ] The choice between ondansetron and granisetron often depends on individual patient factors, institutional formularies, and clinician preference. [, , , , , , , , , , , ]

Palonosetron

  • Compound Description: Palonosetron is a second-generation 5-HT3 receptor antagonist with a longer half-life and potentially greater efficacy than first-generation agents like ondansetron. [, , , , , ] It is used for the prevention of both acute and delayed CINV, particularly in patients receiving highly emetogenic chemotherapy. [, , , , , ] Palonosetron is also used in the management of PONV. []
  • Relevance: Palonosetron represents a preferred 5-HT3 receptor antagonist to be used in combination with fosaprepitant for CINV and PONV prophylaxis due to its longer half-life and potentially enhanced efficacy. [, , , , , ]

Fosnetupitant

  • Compound Description: Fosnetupitant is a prodrug of netupitant, another NK1 receptor antagonist. [, ] It is available in a fixed-dose combination with palonosetron (as fosnetupitant/palonosetron) for the prevention of CINV. [, ]
  • Relevance: Fosnetupitant, similar to fosaprepitant, represents an intravenous prodrug of an NK1 receptor antagonist. [, ] The fixed-dose combination of fosnetupitant/palonosetron offers a single-dose option for CINV prophylaxis, simplifying the treatment regimen. [, ]

Netupitant

  • Compound Description: Netupitant is a highly selective and potent NK1 receptor antagonist. [, ] It is available in a fixed-dose combination with palonosetron (as netupitant/palonosetron) for the prevention of CINV. [, ]
  • Relevance: Netupitant, like aprepitant, belongs to the class of NK1 receptor antagonists and is structurally related to fosaprepitant. [, ] The fixed-dose combination of netupitant/palonosetron offers an oral single-dose option for CINV prophylaxis. [, ]

Casopitant

  • Compound Description: Casopitant is a selective NK1 receptor antagonist that was investigated for the prevention of CINV. []
  • Relevance: Casopitant is structurally related to aprepitant and fosaprepitant, sharing the same mechanism of action as NK1 receptor antagonists. []

Rolapitant

  • Compound Description: Rolapitant is a long-acting, selective NK1 receptor antagonist used for the prevention of CINV. [, , , , , ]
  • Relevance: Rolapitant represents an alternative NK1 receptor antagonist that could be used in similar clinical settings as fosaprepitant for preventing CINV. [, , , , , ]

Dimenhydrinate

  • Compound Description: Dimenhydrinate is an antihistamine with antiemetic properties. [, , ] It is commonly used as a rescue antiemetic for breakthrough nausea and vomiting. [, , ]
  • Relevance: Dimenhydrinate is often used as a rescue antiemetic in patients receiving fosaprepitant-based antiemetic regimens when breakthrough nausea or vomiting occurs. [, , ]

Promethazine

  • Compound Description: Promethazine is a phenothiazine derivative with antihistaminic, antiemetic, and sedative properties. [] It is sometimes used for the prevention and treatment of nausea and vomiting. []
  • Relevance: Promethazine may be considered as an adjunctive antiemetic in some clinical settings where fosaprepitant is used, but it is not typically part of the primary antiemetic regimen. []

Scopolamine

  • Compound Description: Scopolamine is an anticholinergic medication with antiemetic properties, primarily effective against motion sickness and PONV. [, ]
  • Relevance: Scopolamine may be used as part of a multimodal approach to prevent PONV in patients also receiving fosaprepitant, especially in surgical settings associated with a higher risk of PONV. [, ]

Methylprednisolone

  • Compound Description: Methylprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties, also used for its antiemetic effects. []
  • Relevance: Methylprednisolone, similar to dexamethasone, represents a corticosteroid option that can be used in combination with fosaprepitant in antiemetic regimens. []

Midazolam

  • Compound Description: Midazolam is a short-acting benzodiazepine with sedative, anxiolytic, and amnestic properties. [] It is sometimes used for procedural sedation. []
  • Relevance: Midazolam is a substrate of the cytochrome P450 3A4 (CYP3A4) enzyme. [] Fosaprepitant is a weak inhibitor of CYP3A4, and co-administration with midazolam may increase midazolam exposure. []

Substance P

  • Compound Description: Substance P is a neuropeptide that plays a role in the transmission of pain signals and is involved in the emetic reflex pathway. []
  • Relevance: Fosaprepitant, through its active metabolite aprepitant, blocks the action of Substance P at NK1 receptors, thereby inhibiting the emetic reflex and preventing nausea and vomiting. []

References:1. 2. 3. 4. 5. 6. 7. 8. 9. 10. 11. 12. 13. 14. 15. 16. 17. 18. 19. 20. 21. 22. 23.

Synthesis Analysis

The synthesis of fosaprepitant involves several key steps:

  1. Starting Material: Aprepitant serves as the initial material for fosaprepitant synthesis.
  2. Phosphorylation: The phosphorylation of aprepitant is typically carried out using reagents such as tetrabenzyl pyrophosphate in solvents like tetrahydrofuran, often with sodium hexamethyldisilazide as a base. This reaction leads to the formation of dibenzyl ester intermediates .
  3. Hydrogenation: The dibenzyl ester intermediate undergoes hydrogenation to yield a single-benzyl ester intermediate, which is then converted into fosaprepitant by salification with meglumine .
  4. Yield and Efficiency: Recent methods have improved yields significantly (up to 85%) by utilizing milder conditions and more readily available reagents compared to traditional methods that required hazardous materials .
Molecular Structure Analysis

Fosaprepitant has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is C23H30F3N2O7PC_{23}H_{30}F_{3}N_{2}O_{7}P. The structure includes:

  • Functional Groups: Phosphate group, aromatic rings, and a morpholine ring.
  • Chirality: The presence of chiral centers contributes to its pharmacological activity.

The molecular structure can be visualized in 2D or 3D formats using cheminformatics tools, allowing for detailed analysis of its conformational properties.

Chemical Reactions Analysis

Fosaprepitant undergoes various chemical reactions during its synthesis:

  1. Phosphorylation Reaction: The reaction between aprepitant and tetrabenzyl pyrophosphate involves nucleophilic attack leading to the formation of phosphorylated intermediates.
  2. Hydrogenation: This step reduces the dibenzyl esters to their corresponding alcohols, facilitating the formation of fosaprepitant.
  3. Salification Reaction: The final step involves reacting the phosphorylated compound with meglumine to yield fosaprepitant dimeglumine .

These reactions are critical for ensuring high yields and purity in the final product.

Mechanism of Action

Fosaprepitant exerts its antiemetic effects through selective antagonism of the neurokinin-1 receptor:

  • Binding Affinity: Fosaprepitant binds to the neurokinin-1 receptor in the central nervous system, blocking the action of substance P, a neuropeptide involved in inducing vomiting.
  • Therapeutic Effects: By inhibiting this pathway, fosaprepitant effectively reduces chemotherapy-induced nausea and vomiting, providing significant relief for patients undergoing cancer treatment .
Physical and Chemical Properties Analysis

Fosaprepitant exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500.5 g/mol.
  • Solubility: Highly soluble in water due to its phosphorylated nature, which enhances its bioavailability.
  • Melting Point: Reported melting points range from 52°C to 53°C for certain formulations .
  • Stability: Fosaprepitant is stable under normal storage conditions but should be protected from light and moisture.

These properties are essential for formulating effective pharmaceutical preparations.

Applications

Fosaprepitant is primarily used in clinical settings for:

  • Chemotherapy-Induced Nausea and Vomiting Prevention: It is often administered in combination with other antiemetics to enhance efficacy.
  • Postoperative Nausea and Vomiting Management: Its use extends beyond chemotherapy, aiding in managing nausea following surgical procedures.

Research continues into additional therapeutic applications, including potential roles in treating other conditions associated with nausea .

Introduction to Neurokinin-1 Receptor Antagonists in Modern Therapeutics

Historical Development of Fosaprepitant as a Prodrug Innovation

The development of fosaprepitant stemmed directly from the need to improve aprepitant's pharmaceutical profile. Aprepitant, the first FDA-approved NK-1 antagonist (2003), demonstrated significant antiemetic efficacy but suffered from formulation limitations. Its poor water solubility necessitated oral administration, which proved suboptimal for patients experiencing severe vomiting or those unable to swallow medications during chemotherapy [2] [7]. Researchers addressed this challenge through rational prodrug design, creating a phosphorylated analog (L-758,298) that exhibited enhanced aqueous solubility while maintaining the active molecule's core structure [2] [10]. This innovation allowed for intravenous formulation while preserving aprepitant's selective receptor binding properties.

Table 1: Key Properties of Fosaprepitant as a Prodrug

PropertyAprepitantFosaprepitantSignificance
Water SolubilityLow (<0.1 mg/mL)High (>2 mg/mL)Enables IV formulation and rapid administration
Administration RouteOralIntravenousBypasses GI tract; suitable for vomiting patients
Conversion MechanismN/AAlkaline phosphatase-mediated dephosphorylationRapid activation (tmax ~30 min)
Bioavailability~60-65%100% (IV)Predictable systemic exposure

Fosaprepitant's clinical validation came through the pivotal EASE trial, establishing that a single intravenous dose (150 mg) provided equivalent efficacy to the standard 3-day oral aprepitant regimen when combined with 5-HT₃ antagonists and dexamethasone [2] [10]. This demonstration of bioequivalence and therapeutic non-inferiority solidified fosaprepitant's role as a practical prodrug innovation, offering healthcare providers a valuable alternative for patients requiring intravenous antiemetic therapy [10].

Pharmacological Significance of Fosaprepitant in Chemotherapy-Induced Nausea and Vomiting (CINV)

Fosaprepitant occupies a critical niche in modern antiemetic protocols due to its targeted mechanism and pharmacokinetic profile. Its significance lies primarily in addressing the delayed phase of CINV—a period 24-120 hours post-chemotherapy where conventional serotonin (5-HT₃) receptor antagonists exhibit limited efficacy [1] [4]. Unlike these agents, fosaprepitant (via aprepitant) competitively antagonizes central NK-1 receptors, blocking substance P-mediated signaling responsible for sustained emetic responses. This mechanism complements 5-HT₃ blockade, providing comprehensive coverage across both acute and delayed CINV phases [1] [4].

Clinical studies consistently demonstrate that adding fosaprepitant to standard antiemetic regimens (5-HT₃ antagonist + dexamethasone) significantly improves complete response rates (no vomiting, no rescue medication). Meta-analyses in pediatric and adult populations reveal:

  • 64% relative improvement in acute phase control (RR=1.64, p<0.00001)
  • Over 100% improvement in delayed phase control (RR=2.05, p=0.001)
  • Reduced rescue medication requirement by 80% (RR=0.20, p=0.001) [5] [8]

Furthermore, fosaprepitant's pharmacokinetic properties contribute to its therapeutic value. Following intravenous administration, fosaprepitant undergoes rapid conversion to aprepitant, achieving peak plasma concentrations within 30 minutes. Despite aprepitant's relatively moderate elimination half-life (9-13 hours), receptor occupancy studies confirm sustained NK-1 blockade beyond 24 hours, explaining its efficacy in delayed CINV [1] [2]. This pharmacodynamic persistence distinguishes it from shorter-acting antiemetics, though newer agents like rolapitant (half-life ~180 hours) offer even longer receptor coverage [4].

Theoretical Frameworks for Substance P/NK1 Receptor Pathway Modulation

The therapeutic efficacy of fosaprepitant rests on sophisticated neuropharmacological principles governing substance P (SP) signaling and NK-1 receptor dynamics. SP, an undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂), serves as the primary endogenous agonist for NK-1 receptors [3] [6]. These receptors belong to the Gαq-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains and complex intracellular signaling cascades upon activation [3] [6].

Figure: Substance P/NK-1 Receptor Signaling Pathway and Antagonism

1. **Substance P Release**: Chemotherapy-induced cellular damage triggers SP release from vagal afferents and CNS neurons2. **Receptor Binding**: SP binds extracellular domain of NK-1 receptor (full-length isoform preferred)3. **G-protein Activation**: Conformational change activates intracellular Gαq protein4. **Signal Transduction**:- Phospholipase C (PLC) activation → IP₃ + DAG- Intracellular Ca²⁺ release- Protein Kinase C (PKC) activation5. **Cellular Effects**:- Neurogenic inflammation- Vomiting center activation (nucleus tractus solitarius)- Sensitization of neurons to other emetogens6. **Fosaprepitant Action**: Competitive inhibition at SP binding site → Prevents G-protein activation

Central to fosaprepitant's mechanism is its preferential interaction with the full-length NK-1 receptor isoform (407 amino acids), which demonstrates higher binding affinity for SP and more robust intracellular signaling compared to the truncated isoform (311 amino acids) [3] [6]. Upon SP binding, the NK-1 receptor initiates a signaling cascade involving phospholipase C activation, inositol triphosphate (IP₃) generation, and intracellular calcium mobilization. This pathway ultimately enhances neuronal excitability within brainstem vomiting centers and facilitates neurogenic inflammation [3] [6].

Fosaprepitant's active moiety aprepitant functions as a competitive antagonist with high receptor specificity (Kᵢ ~0.1nM). Its binding prevents SP-induced G-protein activation while allowing receptor internalization—a critical distinction from earlier tachykinin receptor antagonists [3]. Preclinical models demonstrate that crossing the blood-brain barrier is essential for antiemetic efficacy, confirmed in human PET studies showing >90% central NK-1 receptor occupancy following therapeutic dosing [1] [3]. This comprehensive pathway modulation provides the theoretical foundation for fosaprepitant's superiority over peripheral-acting antiemetics, particularly against delayed emesis where central SP signaling predominates [3] [6].

Properties

CAS Number

172673-20-0

Product Name

Fosaprepitant

IUPAC Name

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid

Molecular Formula

C23H22F7N4O6P

Molecular Weight

614.4 g/mol

InChI

InChI=1S/C23H22F7N4O6P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38)/t12-,19+,20-/m1/s1

InChI Key

BARDROPHSZEBKC-OITMNORJSA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO

Synonyms

Fosaprepitant; L-758298; L 758298; L758298; MK0517; MK 0517; MK-0517;

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.